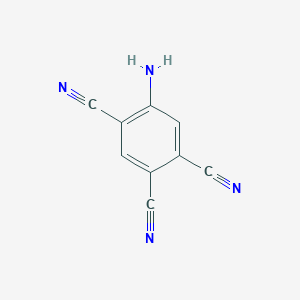
5-Chloro-1,2,3,4-tetrafluorocyclopenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1,2,3,4-tetrafluorocyclopenta-1,3-diene is a halogenated cyclopentadiene derivative. This compound is characterized by the presence of chlorine and fluorine atoms attached to a cyclopentadiene ring, making it a unique and interesting molecule in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,2,3,4-tetrafluorocyclopenta-1,3-diene typically involves the halogenation of cyclopentadiene derivatives. One common method includes the use of triphosgene as a chlorination reagent. The reaction conditions often involve the use of solvents like 1,2-dichloroethane at elevated temperatures (around 80°C) and the presence of initiators such as N,N-dimethylacetamide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1,2,3,4-tetrafluorocyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Cycloaddition Reactions: This compound can participate in Diels-Alder reactions with dienophiles, forming cyclohexene derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Cycloaddition Reactions: Typical conditions involve the use of dienophiles like ethene or substituted alkenes under thermal or catalytic conditions.
Major Products Formed
Substitution Reactions: Products include various substituted cyclopentadiene derivatives.
Cycloaddition Reactions: Major products are cyclohexene derivatives with various substituents depending on the dienophile used.
Scientific Research Applications
5-Chloro-1,2,3,4-tetrafluorocyclopenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-1,2,3,4-tetrafluorocyclopenta-1,3-diene involves its interaction with various molecular targets. The compound can undergo electrophilic addition reactions, where the halogen atoms play a crucial role in stabilizing the intermediate species. This stabilization allows for the formation of various products through different reaction pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclopentadiene: The parent compound without halogen substitutions.
1,2,3,4-Tetrafluorocyclopentadiene: Similar compound with only fluorine substitutions.
5-Chlorocyclopentadiene: Similar compound with only chlorine substitution.
Uniqueness
5-Chloro-1,2,3,4-tetrafluorocyclopenta-1,3-diene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions .
Properties
CAS No. |
112549-75-4 |
|---|---|
Molecular Formula |
C5HClF4 |
Molecular Weight |
172.51 g/mol |
IUPAC Name |
5-chloro-1,2,3,4-tetrafluorocyclopenta-1,3-diene |
InChI |
InChI=1S/C5HClF4/c6-1-2(7)4(9)5(10)3(1)8/h1H |
InChI Key |
GUYGZPWVJOSSNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(=C(C(=C1F)F)F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


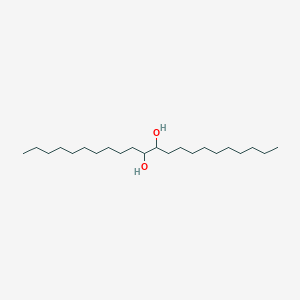
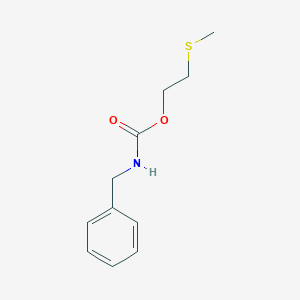
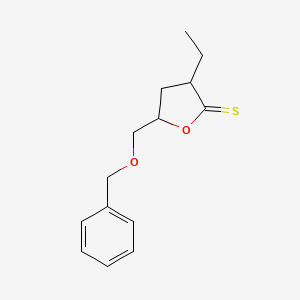

![1-Nitro-4-{1-[(propan-2-yl)oxy]ethenyl}benzene](/img/structure/B14316455.png)
![2-Phenyl-6,7,8,9-tetrahydrocycloocta[b]pyridin-10(5H)-one](/img/structure/B14316467.png)
![1-(Decyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol](/img/structure/B14316474.png)

![2,2-Dichloro-3-methyl-3-phenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14316488.png)
![Benzenamine, N-[(2-chlorophenyl)methylene]-4-methyl-, N-oxide](/img/structure/B14316495.png)

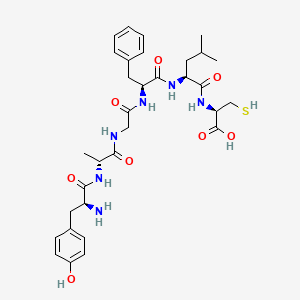
![3a,4,6,6a-Tetrahydrofuro[3,4-d][1,2]oxazole-3-carbonitrile](/img/structure/B14316520.png)
